2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(20-14-4-3-13-9-19-21-15(13)8-14)12-5-6-18-16(7-12)23-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOBZPMAZWBFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)pyridine-4-carboxamide is a synthetic organic compound that has garnered attention for its potential pharmacological properties. Its structure, which includes a cyclopropylmethoxy group, an indazole moiety, and a pyridine-4-carboxamide backbone, suggests significant biological activity, particularly in the context of kinase inhibition and other therapeutic applications.
The molecular formula of this compound is C16H18N4O2, with a molecular weight of approximately 306.34 g/mol. The unique combination of functional groups in its structure may influence its reactivity and biological interactions.
Preliminary studies indicate that this compound acts as an inhibitor of specific kinases involved in cellular signaling pathways. This inhibition is crucial for therapeutic effects against diseases characterized by dysregulated signaling, such as cancer and inflammation. The compound's ability to modulate protein interactions positions it as a potential lead compound for drug development targeting these pathways.
Biological Activity
The biological activity of the compound can be summarized as follows:
- Kinase Inhibition : The compound has shown significant inhibitory effects on various kinases, which are critical in many cellular processes. This activity may lead to anti-inflammatory and anti-cancer effects.
- Target Pathways : It primarily targets pathways related to inflammation and cancer progression. Inhibition of these pathways can potentially mitigate disease symptoms and progression.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| BAY1834845 (Zabedosertib) | Contains a similar indazole core | IRAK4 inhibitor with anti-inflammatory properties |
| BAY1830839 | Similar scaffold with additional substitutions | Potent against inflammatory pathways |
| N-(phenyl-pyridine-2-carboxamide) | Lacks cyclopropyl group but has a pyridine core | Used in cancer treatment |
The distinct combination of the cyclopropylmethoxy group and the indazole structure in this compound may confer unique pharmacological properties not observed in other similar compounds.
Case Studies and Research Findings
Research into the biological activity of this compound has yielded several key findings:
- In vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits specific kinases associated with inflammatory responses. For instance, it has been shown to reduce cytokine production in activated immune cells.
- In vivo Studies : Animal models have indicated that treatment with this compound can lead to significant reductions in tumor size and inflammation markers, suggesting its potential utility in therapeutic applications for cancer and autoimmune diseases.
- Pharmacokinetics : Initial pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a viable candidate for further development.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with 2-(4-Benzyloxyphenyl)-N-[1-(2-Pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide (MCHR1 Antagonist)
This compound, reported as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist for obesity treatment, shares the 1H-indazol-6-yl group with the subject compound but differs in its core structure and substituents . Key distinctions include:
- Core Structure : The MCHR1 antagonist uses an acetamide backbone, whereas the subject compound features a pyridine-4-carboxamide.
- Substituents : The MCHR1 antagonist includes a 4-benzyloxyphenyl group and a pyrrolidinylethyl side chain, which likely enhance receptor binding affinity. In contrast, the cyclopropylmethoxy group in the subject compound may optimize pharmacokinetic properties like metabolic stability .
- Biological Target : The MCHR1 antagonist is explicitly designed for obesity, while the subject compound’s target remains uncharacterized in the evidence.
Comparison with Betaxolol Hydrochloride (Beta-Blocker)
Betaxolol hydrochloride, a beta-1 adrenergic receptor antagonist, incorporates a cyclopropylmethoxy group within a phenoxypropanolamine scaffold . Key comparisons include:
- Functional Groups: Both compounds utilize cyclopropylmethoxy, but Betaxolol’s group is part of a phenoxyethyl chain, whereas the subject compound attaches it directly to pyridine.
- Pharmacokinetics : The cyclopropylmethoxy group in Betaxolol enhances lipophilicity and oral bioavailability, suggesting similar benefits for the subject compound .
- Analytical Methods : Betaxolol’s quality control employs IR spectroscopy and HPLC retention time analysis, which could be applied to characterize the subject compound .
Pharmacological and Physicochemical Implications
- Cyclopropylmethoxy Group : Present in both the subject compound and Betaxolol, this group is associated with improved metabolic stability and lipophilicity, critical for oral drug candidates .
- Structural Simplicity : The subject compound’s pyridine-carboxamide scaffold may offer synthetic and formulation advantages over more complex analogs like the ureido-indazole derivative .
Q & A
Q. What are the established synthetic routes for 2-(cyclopropylmethoxy)-N-(1H-indazol-6-yl)pyridine-4-carboxamide, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with indazole amines under amide-forming conditions. Key steps include:
- Cyclopropane Introduction : Alkylation of hydroxyl groups with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide Coupling : Use of coupling agents like HATU or EDC/HOBt to link the pyridine and indazole moieties, with reaction efficiency dependent on solvent polarity (e.g., DCM vs. ACN) and temperature (20–40°C) .
- Critical Parameters : Catalyst choice, solvent dielectric constant, and stoichiometric ratios of reactants significantly impact yield and purity. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropylmethoxy vs. indazole NH signals). Deuterated DMSO is preferred for solubility .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine TFA-modified water and acetonitrile gradients .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight, with fragmentation patterns identifying side products (e.g., incomplete cyclopropane substitution) .
Advanced Research Questions
Q. How can computational reaction path search methods be integrated with experimental design to optimize the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Tools like DFT (Density Functional Theory) model transition states to predict energy barriers for cyclopropane introduction or amide coupling steps .
- Feedback Loops : Experimental data (e.g., reaction yields) are fed back into computational models to refine predictions. For example, adjusting solvent parameters in simulations to match observed kinetic outcomes .
- Example Workflow :
Compute potential energy surfaces for key reactions.
Screen solvents/catalysts in silico.
Validate top candidates in lab experiments.
Iterate using Bayesian optimization .
Q. How should researchers approach contradictory data arising from different analytical techniques when confirming the compound's structure?
- Methodological Answer :
- Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, conflicting NOE (Nuclear Overhauser Effect) signals in NMR may require crystallographic confirmation of spatial arrangements .
- Side-Product Analysis : Use preparative HPLC to isolate impurities, followed by MS/MS and 2D NMR (e.g., COSY, HSQC) to identify structural deviations (e.g., regioisomers) .
- Case Study : If HPLC indicates >98% purity but NMR shows unexpected peaks, consider trace solvents or degradation products. TGA (Thermogravimetric Analysis) can rule out solvent retention .
Q. What statistical experimental design approaches are suitable for investigating structure-activity relationships in derivatives of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., substituent position, reaction time). Central Composite Designs (CCD) optimize nonlinear responses (e.g., bioactivity vs. steric bulk) .
- Response Surface Methodology (RSM) : Model interactions between variables (Table 1).
Table 1 : Example DoE Factors for Derivative Synthesis
| Factor | Range | Response Metrics |
|---|---|---|
| Reaction Temperature | 30–70°C | Yield, Purity |
| Catalyst Loading | 1–5 mol% | Reaction Rate |
| Solvent Polarity | DCM to DMF | Byproduct Formation |
- Multivariate Analysis : PCA (Principal Component Analysis) correlates structural descriptors (e.g., logP, H-bond donors) with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
